molecular formula C12H12N4O4S B5725276 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide

Cat. No.: B5725276
M. Wt: 308.32 g/mol
InChI Key: OKQXQVUBSKINKX-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and chemical reactivity.

Properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S/c1-7-5-8(3-4-9(7)16(18)19)11(17)13-12-15-14-10(21-12)6-20-2/h3-5H,6H2,1-2H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQXQVUBSKINKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=NN=C(S2)COC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide typically involves the reaction of 3-methyl-4-nitrobenzoic acid with 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine. The reaction is facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent. The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methoxymethyl group can be substituted with other functional groups using suitable reagents.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules through coupling reactions.

    Biology: The compound exhibits antimicrobial properties and has been tested against various bacterial and fungal strains.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide involves the inhibition of certain enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cell survival. These inhibitory effects contribute to its anti-inflammatory and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)acetohydrazonoyl bromide: Used as a precursor in the synthesis of thiadiazole derivatives.

    4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide: A similar compound with potential therapeutic applications.

Uniqueness

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a thiadiazole ring with a nitrobenzamide moiety makes it a versatile compound for various applications in research and industry.

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